3-[(2-Methoxyethyl)amino]propanamide
Overview
Description
“3-[(2-Methoxyethyl)amino]propanamide” is a chemical compound with the molecular formula C6H14N2O2 . It has a molecular weight of 146.19 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide backbone with a methoxyethylamino group attached to the third carbon .Physical and Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 307.5±22.0 °C at 760 mmHg, and a flash point of 139.8±22.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .Scientific Research Applications
Antibacterial and Antifungal Agents
Researchers have synthesized a series of novel derivatives related to the structural framework of "3-[(2-Methoxyethyl)amino]propanamide" to evaluate their antibacterial and antifungal activities. Compounds showing significant activity suggest the potential of these derivatives in developing new antimicrobial agents. For instance, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated notable antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Fluconazole (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anticancer Activity
Derivatives of "this compound" have been explored for their anticancer properties. Novel derivatives bearing semicarbazide and thiosemicarbazide moieties showed promising antioxidant and anticancer activities. Some compounds were found to be significantly cytotoxic against human glioblastoma and breast cancer cell lines, indicating their potential as anticancer agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Material Science and Spectroscopy
In material science, "this compound" derivatives have been characterized for their structural properties using spectroscopic methods. Solid-state linear-dichroic infrared (IR-LD) spectroscopy along with theoretical ab initio calculations provided detailed insights into the molecular structure and vibrational assignments of these compounds (Zareva, 2006).
Anticonvulsant Studies
Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, a derivative class, were synthesized and evaluated for their anticonvulsant properties in mice. These compounds showed promising activity in standard seizure models, with some derivatives surpassing the effectiveness of conventional drugs like phenytoin and valproate. This research indicates the potential of these compounds in developing new anticonvulsant therapies (Idris, Ayeni, & Sallau, 2011).
Properties
IUPAC Name |
3-(2-methoxyethylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-10-5-4-8-3-2-6(7)9/h8H,2-5H2,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHFAFOJMGXZSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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